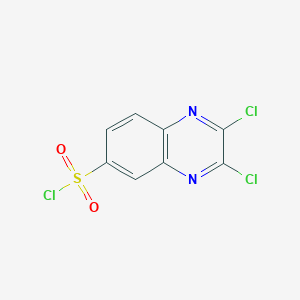

2,3-Dichloroquinoxaline-6-sulfonyl chloride

Description

2,3-Dichloroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H3Cl3N2O2S and a molecular weight of 297.55 g/mol . This compound is known for its significant role in various scientific research fields, particularly in neuroscience, due to its ability to block specific types of glutamate receptors .

Properties

IUPAC Name |

2,3-dichloroquinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLILCJJQCJIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-05-5 | |

| Record name | 2,3-dichloroquinoxaline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Stepwise Synthesis Approaches

Quinoxaline Core Formation

The foundational step in synthesizing 2,3-dichloroquinoxaline derivatives involves the condensation of 1,2-diaminobenzenes with α-diketones. For 6-sulfonyl chloride derivatives, pre-functionalization of the benzene ring with a sulfonic acid group is typically required. Classical methods employ o-phenylenediamine and dichlorooxalic acid derivatives under acidic conditions, though these approaches often suffer from low regioselectivity and prolonged reaction times.

Chlorination and Sulfonation Sequence

Conventional routes sequentially introduce chlorine and sulfonyl chloride groups:

- Chlorination : Treating quinoxaline with phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) in aromatic solvents like toluene at reflux (110–120°C) achieves dichlorination at the 2- and 3-positions.

- Sulfonation : Subsequent reaction with chlorosulfonic acid (HSO₃Cl) at 0–5°C introduces the sulfonyl chloride moiety at the 6-position. This step requires rigorous temperature control to avoid polysubstitution.

Yields for this sequential method rarely exceed 65%, necessitating costly chromatographic purification.

Modern One-Pot Boiling Method

Reaction Design and Catalysis

The patent CN108191778B discloses a breakthrough one-pot synthesis that integrates cyclization, chlorination, and sulfonation in a single reactor. Key innovations include:

- Catalyst : Silica gel (10–15 wt%) acts as a water scavenger, shifting equilibria toward product formation.

- Solvent System : Toluene or xylene enables reflux at 110–140°C, facilitating rapid dehydration.

- Chlorinating Agents : Oxalyl chloride or PCl₅ provides dual functionality—proton scavenging and chlorine source.

Mechanistic Insights

The reaction proceeds through:

- Cyclization : o-Phenylenediamine reacts with dichlorooxalic acid, forming the quinoxaline core.

- Chlorination : Excess oxalyl chloride installs chlorine atoms at the 2- and 3-positions via electrophilic aromatic substitution.

- Sulfonation : In situ generation of sulfonic acid intermediates followed by chlorination yields the sulfonyl chloride group.

Silica gel critically absorbs HCl and H₂O, preventing side reactions and driving the process to completion.

Optimized Protocol

Procedure :

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Sequential Method | One-Pot Boiling Method |

|---|---|---|

| Reaction Time | 18–24 h | 6–8 h |

| Yield | 60–65% | 89–92% |

| Purification Complexity | Column chromatography | Simple recrystallization |

| Scalability | Limited by multi-step isolation | Suitable for bulk production |

| Catalyst | None | Silica gel (reusable) |

Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Considerations

The one-pot method’s efficiency stems from:

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloroquinoxaline-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily participates in nucleophilic substitution reactions, forming a variety of quinoxaline derivatives.

Cyclization Reactions: It can react with nucleophiles such as thioureas to form thiazoloquinoxaline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium salts of hydrazonodithioates and thioureas.

Cyclization Reactions: These reactions often require the presence of a base and are conducted under mild heating conditions.

Major Products

Thiazoloquinoxaline Derivatives: Formed through the reaction with thioureas.

Disubstituted Quinoxalines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Synthesis Pathways

The synthesis of 2,3-dichloroquinoxaline-6-sulfonyl chloride typically involves:

- Formation of Quinoxaline : Starting from benzene-1,2-diamine and ethanoic acid under acidic conditions.

- Chlorosulfonation : Treatment with chlorosulfonic acid to introduce the sulfonyl chloride group.

Medicinal Chemistry

This compound serves as a key intermediate in developing various pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Quinoxaline derivatives have shown effectiveness against various bacterial strains and fungi. For example, compounds synthesized from this chlorinated quinoxaline have demonstrated potent antimicrobial properties .

- Anticancer Properties : Some derivatives have been evaluated for their anticancer potential, targeting specific pathways involved in tumor growth .

- Antidiabetic Agents : The sulfonamide moiety is crucial for developing drugs that manage diabetes effectively .

Table 1: Biological Activities of Quinoxaline Derivatives

Table 2: Synthesis Overview of Quinoxaline Derivatives

| Step Description | Reagents Used | Conditions |

|---|---|---|

| Formation of Quinoxaline | Benzene-1,2-diamine, Ethanoic acid | Acidic medium |

| Chlorosulfonation | Chlorosulfonic acid | Reflux |

| Nucleophilic Substitution | Various nucleophiles | Room temperature |

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of synthesized quinoxaline derivatives derived from this compound against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another research explored the anticancer properties of a novel quinoxaline derivative synthesized from this compound. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through mitochondrial pathway activation. This highlights the therapeutic promise of quinoxaline derivatives in cancer treatment .

Mechanism of Action

The primary mechanism of action of 2,3-Dichloroquinoxaline-6-sulfonyl chloride involves its role as a non-competitive antagonist of the AMPA receptor subtype of glutamate receptors . By binding to a distinct site on the receptor, separate from the glutamate binding site, it prevents the receptor from opening in response to glutamate binding. This inhibition of the AMPA receptor reduces fast synaptic transmission and weakens synaptic connections .

Comparison with Similar Compounds

Similar Compounds

2,3-Dichloroquinoxaline: Another quinoxaline derivative that undergoes similar nucleophilic substitution reactions.

6-Morpholinosulfonyl-2,3-dichloroquinoxaline: A derivative synthesized using phosphorus oxychloride, similar to 2,3-Dichloroquinoxaline-6-sulfonyl chloride.

Uniqueness

This compound is unique due to its specific ability to block AMPA receptors, making it a valuable tool in neuroscience research . Its distinct chemical structure allows for selective reactions, leading to the formation of a wide range of biologically active quinoxaline derivatives .

Biological Activity

2,3-Dichloroquinoxaline-6-sulfonyl chloride (CAS 2149-05-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its potential molecular targets.

This compound is part of the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The compound can be synthesized through various methods, often involving the reaction of dichloroquinoxaline derivatives with sulfonyl chlorides. This synthesis allows for the introduction of functional groups that enhance biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. In a study evaluating various quinoxaline derivatives, the compound demonstrated significant inhibition zones against bacterial strains such as Bacillus subtilis and Escherichia coli.

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Inhibition Zone (mm) | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|

| This compound | 14 | 12 | 10 | |

| Ciprofloxacin (control) | 25 | 22 | 20 |

The compound's efficacy was compared to ciprofloxacin, a standard antibiotic, indicating its potential as an antimicrobial agent .

Antifungal Activity

While the compound shows strong antibacterial properties, its antifungal activity is comparatively weaker. In studies assessing antifungal effects against Candida albicans and Aspergillus niger, the inhibition zones were modest:

Table 2: Antifungal Activity of Quinoxaline Derivatives

| Compound | Inhibition Zone (mm) | A. niger | C. albicans |

|---|---|---|---|

| This compound | 8 | 6 | |

| Clotrimazole (control) | 20 | 18 |

This suggests that while it may not be a primary candidate for antifungal treatments, it could still contribute to broader therapeutic strategies .

Anticancer Potential

Recent studies have begun to explore the anticancer properties of quinoxaline derivatives, including this compound. The compound has been predicted to interact with several molecular targets involved in cancer progression.

Molecular Targets and Mechanisms

Using computational tools like Swiss Target Prediction and PASS (Prediction of Activity Spectra for Substances), researchers identified several potential biological targets:

- Insulysin Inhibitor : Probability of activity = 0.764

- Transcription Factor STAT3 Inhibitor : Probability = 0.600

- Thioredoxin Inhibitor : Probability = 0.624

These targets suggest that the compound could play a role in inhibiting pathways critical for tumor growth and survival .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of quinoxaline derivatives:

- Antimicrobial Screening : A study evaluated various derivatives against multiple bacterial strains using disc diffusion methods. The results indicated that compounds similar to 2,3-dichloroquinoxaline showed promising antibacterial effects.

- Anticancer Studies : Another investigation focused on the cytotoxic effects of quinoxaline derivatives on cancer cell lines, revealing that certain modifications to the structure enhanced potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,3-Dichloroquinoxaline-6-sulfonyl chloride?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or sulfonylation reactions. Key parameters include solvent selection (e.g., polar aprotic solvents like DMF for improved solubility and reactivity), temperature control (e.g., 100°C to accelerate reaction kinetics), and stoichiometric ratios of precursors. Purification via column chromatography (e.g., silica gel with n-hexane/ethyl acetate gradients) is critical to isolate the product . Reaction progress should be monitored using TLC or HPLC.

Q. How can researchers ensure safe handling of this compound given its reactivity?

- Methodological Answer: Implement strict safety protocols:

- Use fume hoods and personal protective equipment (PPE) to mitigate exposure to chlorinated intermediates .

- Store the compound in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate to deactivate sulfonyl chloride groups .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer:

- X-ray crystallography for definitive stereochemical analysis (e.g., as demonstrated for structurally analogous quinoxaline derivatives in CCDC 1983315) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, with deuterated DMSO as a solvent due to the compound’s low solubility in CDCl₃.

- Mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer:

- Use density functional theory (DFT) to calculate electrophilicity indices, identifying reactive sites (e.g., sulfonyl chloride vs. chlorinated quinoxaline positions).

- Train machine learning (ML) models on existing reaction datasets (e.g., agonistic profiles of analogous compounds) to predict cross-coupling or nucleophilic substitution outcomes .

- Validate predictions with wet-lab experiments (e.g., kinetic studies under varying pH/temperature) .

Q. What strategies resolve contradictions in experimental data across studies (e.g., divergent reaction yields or byproducts)?

- Methodological Answer:

- Conduct meta-analyses to identify methodological variables (e.g., solvent purity, catalyst loadings) that influence outcomes .

- Perform controlled reproducibility studies with standardized conditions (e.g., anhydrous DMF, inert atmosphere).

- Use high-throughput screening to map side reactions (e.g., hydrolysis pathways under ambient moisture) .

Q. How can researchers elucidate the reaction mechanisms of this compound in complex systems?

- Methodological Answer:

- Isotopic labeling (e.g., ³⁶Cl tracer studies) to track substitution pathways.

- Kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms.

- In-situ FTIR/Raman spectroscopy to detect transient intermediates (e.g., sulfonic acid anhydrides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.